
n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine
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Overview
Description
n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine: is a chemical compound with the molecular formula C13H18BrNO2 . This compound is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydropyran ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with tetrahydro-2h-pyran-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions can yield derivatives with different functional groups.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can result in the formation of primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Aminotetrahydropyran: Similar in structure but lacks the bromine and methoxy groups.
5-Bromo-2-methoxybenzylamine: Contains the bromine and methoxy groups but lacks the tetrahydropyran ring.
Uniqueness: n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine is unique due to the combination of its functional groups and ring structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
N-(5-Bromo-2-methoxybenzyl)tetrahydro-2H-pyran-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structural features, which include a brominated aromatic ring and a tetrahydropyran moiety. The presence of the methoxy group enhances its lipophilicity, potentially affecting its biological interactions.
IUPAC Name: this compound
Molecular Formula: C13H16BrN1O2
Molecular Weight: 296.18 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyran structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(5-Bromo-2-methoxybenzyl) | E. coli | 0.5 mg/mL |
S. aureus | 0.25 mg/mL | |
P. aeruginosa | 0.3 mg/mL |
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have been evaluated for their antiproliferative activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of various derivatives, N-(5-Bromo-2-methoxybenzyl) derivatives showed IC50 values ranging from 28.8 to 124.6 µM against the tested cell lines, indicating a promising potential for further development as anticancer agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties: The methoxy group may contribute to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring or modifications to the tetrahydropyran structure can significantly influence potency and selectivity.
Table 2: Summary of SAR Findings
Substituent | Effect on Activity |
---|---|
Methoxy Group | Increased lipophilicity and activity |
Bromine Substitution | Enhanced antimicrobial properties |
Alkyl Chain Length | Affects solubility and cellular uptake |
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]oxan-3-amine |
InChI |
InChI=1S/C13H18BrNO2/c1-16-13-5-4-11(14)7-10(13)8-15-12-3-2-6-17-9-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3 |
InChI Key |
BSBWSKXSBDWGSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCOC2 |
Origin of Product |
United States |
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